molecular formula C12H22N2O2 B1181295 (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane CAS No. 1250994-64-9

(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane

Cat. No. B1181295
M. Wt: 226.32
InChI Key:
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Description

“(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the CAS Number: 1250994-64-9 and a molecular weight of 226.32 . It has a linear formula of C12H22N2O2 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

It is stored at room temperature and shipped under normal conditions . The physical form is described as a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids. These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a key area of research .

Catalysis in Organic Synthesis

It is used in the development of catalysts for organic synthesis. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex is facilitated by compounds related to (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane. This showcases its role in tandem catalysis, which is crucial for creating complex molecules efficiently .

Piperazine Derivatives Synthesis

This compound is instrumental in new methodologies for synthesizing piperazine derivatives. Starting from a related compound, 1,4-diazabicyclo[2.2.2]octane, as the source of the piperazine ring, it plays a role in the generation of quaternary ammonium salts used as synthetic intermediates .

Safety And Hazards

The safety information available indicates that this compound has an exclamation mark pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P264, P270, P301+P312, and P330 . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

properties

IUPAC Name

tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKITXPQOOVWRNA-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNC1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CN[C@H]1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane

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